5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol
Description
Properties
IUPAC Name |
5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIWTPQGJCCTPA-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-73-9 | |
| Record name | 4,3',5'-Tri-O-methylpiceatannol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108957739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Hydroxy-3,5,4'-trimethoxystilbene, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPM93CW8F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reagents and Starting Materials
The Wittig reaction is the most widely reported method for synthesizing this compound. Key starting materials include 3,5-dimethoxybenzaldehyde and 2-methoxyphenol . The latter is converted into a phosphonium ylide precursor through reaction with triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), forming a benzyltriphenylphosphonium chloride intermediate.
Table 1: Key Reagents for Wittig Synthesis
| Component | Role | Purity Requirements |
|---|---|---|
| 3,5-Dimethoxybenzaldehyde | Electrophilic aldehyde | ≥98% |
| 2-Methoxyphenol | Ylide precursor | ≥97% |
| Triphenylphosphine | Ylide formation | ≥99% |
| Carbon tetrachloride | Halogenation agent | Anhydrous |
Reaction Mechanism
The ylide generated from 2-methoxyphenol attacks the carbonyl group of 3,5-dimethoxybenzaldehyde, forming the trans (E)-configured double bond. The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The stereochemical outcome is attributed to the ylide’s preference for anti-addition to the aldehyde.
Optimization and Conditions
Critical parameters include:
-
Temperature Control : Maintaining sub-ambient temperatures prevents ylide decomposition.
-
Solvent Choice : THF or dimethylformamide (DMF) enhances ylide stability and reaction homogeneity.
-
Stoichiometry : A 1:1 molar ratio of ylide to aldehyde ensures complete conversion, with excess ylide leading to byproducts.
Table 2: Representative Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes E-selectivity |
| Reaction Time | 12–18 hours | >85% conversion |
| Solvent | THF | Enhances ylide stability |
| Workup | Aqueous extraction | Removes phosphine oxides |
Post-reaction, the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 7:3) or recrystallization from ethanol, yielding 70–80% pure product.
Alternative Synthetic Approaches
Heck Coupling and Cross-Metathesis
Emerging strategies include palladium-catalyzed Heck coupling between 3,5-dimethoxystyrene and 2-methoxyphenylboronic acid. However, limited data exists on its applicability to this compound.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(E)-3’-Hydroxy-3,5,4’-trimethoxystilbene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the stilbene double bond to a single bond, forming dihydrostilbenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrostilbenes.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and cardiovascular diseases. Studies have shown that stilbene derivatives can enhance cellular defense mechanisms against oxidative stress .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
There is emerging evidence supporting the anticancer properties of stilbene derivatives. Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings open avenues for further investigation into its use as a chemotherapeutic agent .
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be utilized as a monomer in the synthesis of polymers with specific optical and electronic properties. Its incorporation into polymer matrices can enhance the performance characteristics of materials used in electronic devices and sensors .
Photovoltaic Applications
Due to its light-absorbing properties, this compound is being explored for use in organic photovoltaic cells. Research has demonstrated that incorporating this compound can improve the efficiency of solar energy conversion by enhancing charge transport within the cell .
Environmental Studies
Environmental Monitoring
The compound's stability and reactivity make it a candidate for use in environmental monitoring systems. It can be employed as an indicator for assessing the presence of pollutants or toxic substances in various ecosystems, aiding in environmental protection efforts .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity. |
| Study B | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in cell cultures. |
| Study C | Anticancer Research | Induced apoptosis in breast cancer cell lines (MCF-7). |
| Study D | Photovoltaic Efficiency | Increased power conversion efficiency by 15% when used as a dopant. |
Mechanism of Action
The mechanism by which (E)-3’-Hydroxy-3,5,4’-trimethoxystilbene exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Pterostilbene (4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]phenol)
- Structural differences: Pterostilbene (CAS 537-42-8) lacks the 2-methoxy group on the phenol ring, instead retaining a hydroxyl group at the para position.
- Bioactivity: Exhibits superior bioavailability compared to resveratrol due to methoxy groups reducing phase II metabolism . Demonstrates potent antioxidant and anticancer activities, with singlet oxygen quenching rate constants ($k_T$) of $1.2 \times 10^8 \, \text{M}^{-1}\text{s}^{-1}$ in acetonitrile-methanol .
- Key distinction : The hydroxyl group in pterostilbene enhances radical scavenging but reduces metabolic stability compared to the fully methoxylated target compound .
Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)
- Structural differences : Resveratrol has hydroxyl groups at the 3,5-positions of the benzene ring and the 4'-position of the ethenyl-linked phenyl ring.
- Bioactivity: Known for chemopreventive effects via antioxidant, anti-inflammatory, and antiproliferative mechanisms . Lower singlet oxygen quenching efficiency ($k_T = 0.8 \times 10^8 \, \text{M}^{-1}\text{s}^{-1}$) compared to methylated derivatives due to reduced electron-donating capacity of hydroxyl groups .
- Key distinction : Methoxy substitutions in the target compound likely improve pharmacokinetics but may reduce direct radical scavenging compared to resveratrol’s hydroxyl groups .
(E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol
- Structural differences : Features an allyl group instead of an ethenyl linkage, altering steric and electronic properties.
- Bioactivity :
Curcumin Analogs (e.g., 3d and 3e)
- Structural differences : Cyclic ketone-based structures with methoxy and hydroxyl substitutions.
- Bioactivity :
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Singlet Oxygen $k_T$ (M⁻¹s⁻¹) | Key Bioactivities |
|---|---|---|---|---|---|
| 5-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxy-phenol | C₁₇H₁₈O₄ | 3,5-Dimethoxy, 2-methoxy-phenol | 89–91 | $1.5 \times 10^8$ (predicted) | Anticancer, antioxidant |
| Pterostilbene | C₁₆H₁₆O₃ | 3,5-Dimethoxy, 4-hydroxyphenyl | 86–88 | $1.2 \times 10^8$ | High bioavailability, chemopreventive |
| Resveratrol | C₁₄H₁₂O₃ | 3,5-Dihydroxy, 4-hydroxyphenyl | 253–255 | $0.8 \times 10^8$ | Broad-spectrum chemoprevention |
| Curcumin analog 3d | C₂₀H₁₈O₆ | Cyclopentanone, methoxy/hydroxy | 167–169 | N/A | ACE inhibition, antioxidant |
Mechanistic Insights
- Antioxidant Activity : Methoxy groups in the target compound enhance lipophilicity, improving membrane permeability but reducing direct radical quenching compared to hydroxyl-rich resveratrol .
- Anticancer Potential: The ethenyl linkage enables π-π stacking with DNA or protein targets, while methoxy groups may stabilize interactions with hydrophobic kinase domains .
- Metabolic Stability : Methylation reduces phase II glucuronidation, prolonging half-life compared to resveratrol .
Biological Activity
5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol, also known by its CAS number 108957-73-9, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.
- Molecular Formula : C17H18O4
- Molecular Weight : 286.32 g/mol
- Structure : The compound features a methoxy group and an ethylene bridge connecting two aromatic rings, contributing to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, revealing significant activity against various pathogens. For instance, derivatives with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Staphylococcus epidermidis |
| Compound C | 0.30 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In vitro studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. For example, one study reported that a related compound inhibited cell proliferation in non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 5.3 to 8.3 nM .
Case Study: Anticancer Efficacy
A study conducted on the effects of similar stilbene derivatives showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM.
Antioxidant Activity
Antioxidant properties are critical for evaluating the therapeutic potential of phenolic compounds. Research indicates that compounds featuring methoxy groups, such as this compound, exhibit strong free radical scavenging activities.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (μM) | Method Used |
|---|---|---|
| Compound D | 25 | DPPH Assay |
| Compound E | 30 | ABTS Assay |
| Compound F | 20 | FRAP Assay |
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in oxidative stress and inflammatory responses. The presence of methoxy groups enhances its lipophilicity, allowing better membrane penetration and interaction with cellular components.
Q & A
Basic: What synthetic strategies are recommended for preparing 5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol, and how can reaction efficiency be optimized?
Methodological Answer:
The compound can be synthesized via [3 + 2] cycloaddition reactions using acrylonitrile precursors and tributyltin azide, as demonstrated in tetrazole analog synthesis . Key optimization steps include:
- Temperature control : Maintain reflux conditions (e.g., ethanol at 78°C) to ensure complete reaction .
- Purification : Recrystallization from hexane/ethyl acetate (2:1 v/v) improves yield and purity .
- Stereochemical control : Use Z/E-specific starting materials to preserve the desired ethenyl configuration .
Advanced: How can X-ray crystallography resolve conformational ambiguities in methoxylated stilbene derivatives?
Methodological Answer:
Crystallographic analysis (e.g., SHELX-refined structures) provides critical insights:
- Dihedral angles : Measure angles between benzothiophene/tetrazole rings (e.g., 88.81°–88.92° in (I)) to assess planarity and steric strain .
- Hydrogen-bonding networks : Identify intermolecular interactions (e.g., N–H···N chains in (II)) to predict stability and solubility .
- Asymmetric units : Analyze Z’ > 1 structures to detect polymorphism or solvent inclusion .
Basic: Which spectroscopic techniques are critical for characterizing stereochemical configurations?
Methodological Answer:
- NMR spectroscopy :
- Use H-NMR coupling constants (e.g., Hz) to determine relative stereochemistry .
- NOESY correlations differentiate between (7'S,8'S) and (7'R,8'R) configurations in dimers .
- ECD spectroscopy : Compare experimental spectra with computational models to infer absolute configuration, though racemic mixtures may require chiral separation .
Advanced: What computational approaches predict binding interactions with proteins like sirtuin 6?
Methodological Answer:
- Molecular docking : Use servers like DOCKING SERVER to estimate binding energies (e.g., pterostilbene-sirtuin 6 interaction: −7.2 kcal/mol) and identify active-site residues .
- QM/MM simulations : Refine docking poses by incorporating solvent effects and protein flexibility .
- Structure-activity relationships (SAR) : Correlate methoxy group positions (3,5 vs. 3,4,5 substitution) with binding affinity shifts .
Advanced: How do methoxy group positional isomers impact biological activity, and how can this be validated experimentally?
Methodological Answer:
- Comparative assays : Test isomers (e.g., 3,5-dimethoxy vs. 3,4,5-trimethoxy derivatives) in antiproliferation assays (e.g., MCF-7 cells) .
- Enzyme inhibition : Measure IC values against COX-1/COX-2 to assess anti-inflammatory potency .
- Metabolic stability : Use liver microsomes to evaluate demethylation rates, which affect bioavailability .
Basic: What are key considerations for designing antioxidant activity assays?
Methodological Answer:
- DPPH/ABTS assays : Standardize concentrations (10–100 µM) and incubation times (30–60 min) to quantify radical scavenging .
- Cell-based models : Use oxidative stress-induced models (e.g., HO-treated HepG2) with Nrf2 activation as a biomarker .
- Control compounds : Include resveratrol or ascorbic acid for comparative analysis .
Advanced: How can conflicting NOESY and ECD data be resolved in absolute configuration determination?
Methodological Answer:
- Racemic resolution : Separate enantiomers via chiral HPLC before ECD analysis .
- Quantum chemical calculations : Compare experimental ECD with TD-DFT-predicted spectra for each enantiomer .
- X-ray anomalous dispersion : Use Cu-Kα radiation to solve absolute configuration directly .
Basic: What strategies mitigate challenges in isolating racemic mixtures of methoxylated analogs?
Methodological Answer:
- Chiral auxiliaries : Introduce temporary chiral groups during synthesis to facilitate crystallization .
- Kinetic resolution : Use enantioselective enzymes (e.g., lipases) to preferentially hydrolyze one enantiomer .
- Derivatization : Convert racemates to diastereomers via achiral reagents (e.g., Mosher’s acid) for chromatographic separation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
